molecular formula C11H18N2 B15092708 4-{2-[Ethyl(methyl)amino]ethyl}aniline

4-{2-[Ethyl(methyl)amino]ethyl}aniline

Cat. No.: B15092708
M. Wt: 178.27 g/mol
InChI Key: ZQVLMCKLNOXWQI-UHFFFAOYSA-N
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Description

4-{2-[Ethyl(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an ethyl(methyl)aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Ethyl(methyl)amino]ethyl}aniline typically involves the reaction of aniline with ethyl(methyl)aminoethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the ethyl(methyl)aminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-{2-[Ethyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[Ethyl(methyl)amino]ethyl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[Ethyl(methyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[Ethyl(methyl)amino]ethyl}aniline is unique due to the presence of both ethyl and methyl groups in its side chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[2-[ethyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C11H18N2/c1-3-13(2)9-8-10-4-6-11(12)7-5-10/h4-7H,3,8-9,12H2,1-2H3

InChI Key

ZQVLMCKLNOXWQI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CC=C(C=C1)N

Origin of Product

United States

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